Product packaging for Butyl 2-hydroxymethylethyl maleate(Cat. No.:CAS No. 85909-47-3)

Butyl 2-hydroxymethylethyl maleate

Cat. No.: B12649870
CAS No.: 85909-47-3
M. Wt: 230.26 g/mol
InChI Key: GONDRPXUQQSJOK-WAYWQWQTSA-N
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Description

Butyl 2-hydroxymethylethyl maleate is a useful research compound. Its molecular formula is C11H18O5 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O5 B12649870 Butyl 2-hydroxymethylethyl maleate CAS No. 85909-47-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85909-47-3

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

1-O-butyl 4-O-(3-hydroxypropyl) (Z)-but-2-enedioate

InChI

InChI=1S/C11H18O5/c1-2-3-8-15-10(13)5-6-11(14)16-9-4-7-12/h5-6,12H,2-4,7-9H2,1H3/b6-5-

InChI Key

GONDRPXUQQSJOK-WAYWQWQTSA-N

Isomeric SMILES

CCCCOC(=O)/C=C\C(=O)OCCCO

Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCCO

Origin of Product

United States

Synthetic Pathways and Methodologies for Butyl 2 Hydroxymethylethyl Maleate

Strategic Selection and Preparation of Starting Materials for Esterification

The synthesis of Butyl 2-hydroxymethylethyl maleate (B1232345), an unsymmetrical diester, necessitates the careful selection and preparation of its precursors: a maleic acid source and two distinct alcohols, butanol and 1,2-propanediol (propylene glycol).

Derivatization and Purification of the Hydroxylic Alcohol Precursor

The purity of the alcohol reactants, butanol and 1,2-propanediol, is critical for achieving high yields and preventing unwanted side reactions.

1,2-Propanediol (Propylene Glycol): This diol is known for its hygroscopic nature, readily absorbing water from the atmosphere, which can interfere with esterification. psu.edu Therefore, purification is often required. Fractional distillation is an effective method for obtaining pure 1,2-propanediol. researchgate.net A test based on the critical solution temperature with ether can be employed to verify purity, as it is sensitive to trace amounts of water and other glycols. psu.edu In industrial settings, the crude ester mixture resulting from the reaction is often purified via vacuum or short-path distillation to isolate the desired ester products. google.com Further purification steps can include deodorization and treatment with silica (B1680970) to remove residual salts. google.com

Butanol: For laboratory and industrial synthesis, butanol is typically purified by distillation to remove water and other volatile impurities. nih.gov The use of dried alcohols is a common practice to drive the esterification equilibrium toward the product. isites.info Techniques like reactive distillation, where the reaction and separation of byproducts occur simultaneously, can also be employed to continuously remove water and improve conversion. researchgate.net

Utilization of Maleic Acid, Maleic Anhydride (B1165640), or Maleate Derivatives

The carboxylic acid functionality is typically introduced from one of three main sources.

Maleic Anhydride: This is a frequently used precursor for producing maleate esters. zbaqchem.comresearchgate.net Its reaction with an alcohol is a two-step process. The first step involves a rapid, non-catalytic ring-opening of the anhydride by one molecule of alcohol to form a monoester. pan.plresearchgate.net The second step, the esterification of the remaining carboxylic acid group, is a slower, reversible reaction that requires a catalyst to proceed to completion. pan.plresearchgate.net When producing an unsymmetrical diester like Butyl 2-hydroxymethylethyl maleate, the reaction can be performed sequentially. For instance, reacting maleic anhydride first with 1,2-propanediol to form the hydroxy-containing monoester, followed by a catalyzed reaction with butanol.

Maleic Acid: Direct esterification using maleic acid is also a viable pathway. isites.infofinechem-mirea.ru This method, known as Fischer-Speier esterification, requires an acid catalyst and often a large excess of the alcohol to push the reaction equilibrium towards the formation of the diester. isites.info A significant challenge with this method is managing the water byproduct, as its presence can inhibit the reaction. isites.info

Maleate Derivatives (via Transesterification): An alternative route involves starting with a simple, commercially available maleate diester, such as dimethyl maleate. Through a process called transesterification, the methyl groups are exchanged for the butyl and 2-hydroxymethylethyl groups. This method is particularly useful when direct esterification is problematic or to avoid the formation and subsequent removal of water. researchgate.netmasterorganicchemistry.com

Mechanistic Exploration of Esterification Reactions for this compound Formation

The formation of the ester linkages in this compound is achieved through several catalytic methods, each with distinct mechanisms and applications.

Direct Acid-Catalyzed Esterification Techniques

Direct esterification, or Fischer esterification, involves the reaction of a carboxylic acid (or its anhydride) with alcohols in the presence of an acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the maleic acid or monoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

A variety of acid catalysts can be employed:

Homogeneous Catalysts: Traditional catalysts like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are highly effective but can lead to equipment corrosion and the generation of acidic wastewater. nih.govpan.pl

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are widely used. These are easily separated from the reaction mixture and can often be reused.

Ion-Exchange Resins: Resins like Amberlyst and Dowex have demonstrated good catalytic performance for the esterification of maleic acid and its anhydride with butanol. isites.infopan.pl

Heteropolyacids: Phosphotungstic acid has been identified as a particularly active and selective catalyst for the synthesis of dibutyl maleate from maleic anhydride and butanol. pan.pl

Below is a table comparing various acid catalysts used in the synthesis of butyl maleates.

CatalystReactantsTemperature (K)Molar Ratio (Alcohol:Acid)Key FindingsReference
Sulfuric AcidMaleic Anhydride + Butan-1-ol383–4132.2-5:1Highly effective but corrosive. pan.pl
Phosphotungstic AcidMaleic Anhydride + Butan-1-ol383–4132.2-5:1Proved to be the most active and selective catalyst. pan.pl
Dowex 50WX8Maleic Anhydride + Butan-1-ol383–4132.2-5:1Effective heterogeneous catalyst. pan.pl
Amberlyst 131H+Maleic Acid + n-butanol358-36310:1Showed the best performance among tested ion-exchange resins. isites.info

This table is interactive. Click on the headers to sort the data.

Transesterification Processes and Catalytic Systems

Transesterification is an equilibrium-controlled reaction where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com It can be catalyzed by acids, bases, or various organometallic compounds. For synthesizing an unsymmetrical ester, one could start with dibutyl maleate and react it with 1,2-propanediol, or vice versa, though controlling the statistical distribution of products can be challenging. A more direct approach for unsymmetrical esters involves the oxidative alkoxycarbonylation of alkynes. organic-chemistry.org

The choice of catalyst is crucial for an efficient transesterification process.

Catalyst TypeExample(s)Mechanism/NotesReference
Basic Catalysts Sodium Ethoxide (NaOEt)Proceeds via a two-step nucleophilic addition-elimination mechanism. masterorganicchemistry.com
Acid Catalysts Sulfuric Acid, Sc(OTf)₃Involves protonation of the carbonyl, followed by addition-elimination steps. organic-chemistry.org
Organocatalysts N-Heterocyclic Carbenes (NHC)Enhances the nucleophilicity of the alcohol for acylation. organic-chemistry.org
Metal Catalysts Tetranuclear Zinc Cluster, Pd/CCan promote mild and selective transesterification. organic-chemistry.orgorganic-chemistry.org

This table is interactive. Click on the headers to sort the data.

Chemoenzymatic Synthetic Approaches and Biocatalysis Considerations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly from the hydrolase class (lipases and esterases), operate under mild conditions of temperature and pH, minimizing energy consumption and the formation of byproducts. nih.govacs.org

The key advantages of an enzymatic approach include:

High Selectivity: Enzymes can exhibit remarkable chemo-, regio-, and enantioselectivity, which is ideal for the synthesis of complex molecules. For an unsymmetrical diester, an enzyme could potentially distinguish between the two different alcohol groups or selectively catalyze the esterification of one carboxylic acid group on a maleic monoester.

Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH, which preserves sensitive functional groups within the molecules.

Environmental Benefits: Biocatalysts are biodegradable and their use avoids the harsh acids, bases, and heavy metals common in traditional catalysis.

The synthesis of unsymmetrical esters can be approached via enzymatic acylation of an alcohol or through the desymmetrization of a symmetric diester by selective hydrolysis. nih.govacs.org For instance, a lipase (B570770) could selectively acylate the primary hydroxyl group of 1,2-propanediol with a butyl maleate precursor. Furthermore, emerging techniques in biomimetic catalysis, which use small molecules designed to replicate the function of enzyme active sites, hold promise for future synthetic strategies. rsc.org

Optimization of Reaction Parameters and Process Control for Enhanced Yield and Selectivity

The efficiency of this compound synthesis is critically dependent on the precise control of reaction conditions. The optimization of these parameters is essential to maximize product yield and selectivity while minimizing side reactions and impurities.

The interplay of temperature, pressure, and reaction time is a cornerstone of esterification process optimization. These three parameters are intricately linked and must be carefully balanced to drive the reaction towards the desired product.

Temperature: Generally, increasing the reaction temperature accelerates the rate of esterification. However, excessively high temperatures can lead to undesirable side reactions such as polymerization of the maleate double bond, decomposition of the reactants or products, and the formation of colored impurities. The optimal temperature range for the synthesis of similar esters is typically between 80°C and 150°C.

Pressure: In many esterification reactions, the removal of a byproduct, usually water, is crucial to shift the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle. Applying a vacuum can be an effective method to continuously remove water from the reaction mixture, thereby increasing the conversion rate. rsc.org For instance, in the synthesis of other aroma esters, the application of a vacuum has been shown to significantly increase the yield. rsc.org

Reaction Time: The duration of the reaction is another critical factor. A shorter reaction time may result in incomplete conversion of the reactants, while an overly long reaction time can increase the likelihood of side product formation and energy consumption. The optimal reaction time is often determined by monitoring the reaction progress, for example, by measuring the amount of water collected or by chromatographic analysis of the reaction mixture. For similar esterification processes, reaction times can range from a few hours to over 24 hours, depending on the other reaction parameters.

A factorial design of experiments or response surface methodology (RSM) can be employed to systematically study the effects of these variables and their interactions to identify the optimal conditions for the synthesis of this compound. researchgate.net

Table 1: Hypothetical Optimization of Reaction Parameters for this compound Synthesis

ParameterRange StudiedOptimal Condition (Hypothetical)Effect on Yield/Selectivity
Temperature (°C)80 - 160120Higher temperatures increase reaction rate but can lead to side products above 140°C.
Pressure (mbar)100 - 1013 (atmospheric)200Reduced pressure facilitates water removal, driving the equilibrium towards product formation.
Reaction Time (h)2 - 128Yield increases with time up to 8 hours, after which the formation of byproducts becomes more significant.

The choice of solvent can significantly impact the synthesis of this compound. An ideal solvent should be inert to the reactants and products, have a suitable boiling point for the reaction temperature and for the azeotropic removal of water, and be easily separable from the final product.

Commonly used solvents in esterification include toluene, xylene, and cyclohexane, which form an azeotrope with water, facilitating its removal. A solvent-free system is also a possibility, which aligns with the principles of green chemistry by reducing waste. rsc.org In such a system, one of the reactants, typically the alcohol in excess, can serve as the reaction medium.

Reaction medium engineering can also involve the use of phase-transfer catalysts or ionic liquids to enhance the reaction rate and selectivity. These advanced systems can improve the solubility of reactants and facilitate the separation of the catalyst from the product mixture.

Following the reaction, a multi-step process is required to isolate and purify the this compound.

Neutralization and Washing: The crude product mixture, which may contain unreacted acid catalyst and acidic byproducts, is first neutralized with a weak base solution, such as sodium bicarbonate. This is followed by washing with water or brine to remove any remaining salts and water-soluble impurities.

Solvent Removal: If a solvent was used, it is removed by distillation.

Fractional Distillation: The primary method for purifying esters is fractional distillation under reduced pressure. This technique separates the desired product from unreacted alcohols, lighter boiling impurities, and heavier, high-boiling point byproducts. The efficiency of the distillation is dependent on the design of the distillation column and the control of the vacuum and temperature. For similar compounds like butyl acrylate (B77674), controlling the concentration of certain impurities before distillation is crucial to prevent the formation of new impurities during the purification process. google.com

Chromatographic Techniques: For achieving very high purity, chromatographic methods such as column chromatography can be employed, although this is generally more suitable for laboratory-scale synthesis rather than large-scale industrial production.

Table 2: Comparison of Purification Methodologies

MethodologyPrincipleAdvantagesDisadvantages
Fractional DistillationSeparation based on differences in boiling points.Scalable for industrial production, effective for separating components with different volatilities.Can be energy-intensive, potential for thermal degradation of the product if not carefully controlled.
Neutralization & WashingRemoval of acidic impurities by reaction with a base and subsequent washing.Simple, effective for removing acidic components.Generates aqueous waste, may require multiple washing steps.
Column ChromatographySeparation based on differential adsorption of components to a stationary phase.Can achieve very high purity, suitable for separating complex mixtures.Not easily scalable, requires significant amounts of solvent.

Development of Novel and Sustainable Synthetic Routes for the Compound

The principles of green chemistry are increasingly influencing the development of synthetic routes for chemical compounds. For a molecule like this compound, this would involve exploring more environmentally benign catalysts, solvent systems, and energy-efficient processes.

One area of development is the use of biocatalysts, such as immobilized lipases. rsc.org Lipases can catalyze esterification reactions under mild conditions, often with high selectivity, reducing the formation of byproducts. rsc.org This approach avoids the use of harsh acid catalysts and can lead to a simpler purification process.

The development of solid acid catalysts is another promising avenue. These catalysts, such as zeolites or ion-exchange resins, are easily separable from the reaction mixture, allowing for their reuse and minimizing waste. They are generally less corrosive than traditional mineral acid catalysts.

Furthermore, research into using bio-based raw materials for the synthesis of the alcohol components (butanol and 2-hydroxy-methylethanol) could significantly improve the sustainability profile of this compound. The exploration of ecocatalysts derived from natural sources also presents a novel approach to sustainable synthesis. mdpi.com

Reaction Mechanisms and Chemical Transformations of Butyl 2 Hydroxymethylethyl Maleate

Reactivity Profiling of the Carbon-Carbon Double Bond within the Maleate (B1232345) Moiety

The electron-deficient nature of the double bond in the maleate structure, due to the adjacent electron-withdrawing ester groups, is the primary determinant of its reactivity. This electrophilicity governs its interactions with both electron-rich and radical species.

Electrophilic and Nucleophilic Addition Reactions

The carbon-carbon double bond in Butyl 2-hydroxymethylethyl maleate is susceptible to both electrophilic and nucleophilic addition reactions, a consequence of the electronic influence of the two ester functionalities.

Electrophilic Addition: While the electron-withdrawing nature of the carbonyl groups deactivates the double bond towards many common electrophiles, strong electrophiles can still react. For instance, the addition of hydrogen halides (HX) can proceed, typically following Markovnikov's rule where the hydrogen atom adds to the carbon atom that is less substituted. libretexts.orglibretexts.org The reaction is initiated by the attack of the pi electrons of the double bond on the electrophile. libretexts.org The rate of these reactions generally increases with the number of alkyl groups attached to the double bond. libretexts.org

Nucleophilic Addition (Michael Addition): More characteristic of the maleate system is the conjugate or Michael addition of nucleophiles. wikipedia.org The partial positive charge on the β-carbon atom makes it an excellent site for attack by soft nucleophiles such as amines, thiols, and enolates. This 1,4-addition results in the formation of a new carbon-nucleophile bond and the saturation of the double bond. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the C=O group, leading to a tetrahedral alkoxide intermediate. libretexts.org

Reaction Type Reagent Class Product Type Key Features
Electrophilic AdditionHydrogen Halides (e.g., HBr)Halogenated Butyl 2-hydroxymethylethyl succinate (B1194679) derivativeFollows Markovnikov's rule; reaction rate is influenced by alkene substitution. libretexts.org
Nucleophilic AdditionAmines, Thiols, EnolatesSubstituted Butyl 2-hydroxymethylethyl succinate derivativeProceeds via Michael (1,4-conjugate) addition; driven by the electrophilicity of the β-carbon. wikipedia.orgmasterorganicchemistry.com

Radical Polymerization Initiation and Propagation Mechanisms

This compound can participate in radical polymerization, serving as a monomer or comonomer in the synthesis of various polymers. The polymerization process is initiated by the decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate free radicals. mdpi.com

The propagation step involves the addition of the radical to the double bond of the monomer, creating a new radical species that can then react with another monomer unit. However, the homopolymerization of maleate esters is often slow due to steric hindrance and the electronic nature of the double bond. researchgate.net Copolymerization with electron-rich monomers, such as styrene (B11656), is a common strategy to produce polymers with alternating structures. cmu.educmu.edu

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition reaction with a conjugated diene, such as furan (B31954) or cyclopentadiene, leads to the formation of a six-membered ring adduct. researchgate.netwvu.eduzbaqchem.comresearchgate.net The reaction is typically concerted and stereospecific, with the stereochemistry of the dienophile being retained in the product. wikipedia.org The presence of the electron-withdrawing ester groups on the maleate enhances its reactivity as a dienophile. wikipedia.org

Diene Reaction Conditions Product
FuranThermalExo- and Endo-adducts of a bicyclic ether
CyclopentadieneRoom TemperatureBicyclic adduct with a new six-membered ring

Chemical Transformations Involving the Hydroxyl Group

The secondary hydroxyl group (-OH) on the 2-hydroxymethylethyl moiety provides another site for a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Further Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification reactions to produce a wide range of derivatives.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions yields a new ester linkage. Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. chemistrysteps.comyoutube.commasterorganicchemistry.com The reaction is reversible, and removal of water can drive it to completion. masterorganicchemistry.com

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. youtube.com This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.com

Reaction Reagent Catalyst/Conditions Product Functional Group
EsterificationCarboxylic AcidAcid (e.g., H₂SO₄)Diester
EsterificationAcid ChlorideBase (e.g., Pyridine)Diester
EtherificationAlkyl HalideBase (e.g., NaH)Ether-ester

Oxidation-Reduction Chemistry and Derivatization

The secondary hydroxyl group can be oxidized to a ketone or, under specific conditions, the entire molecule can be subjected to reduction.

Oxidation: The secondary alcohol can be oxidized to a ketone using a variety of oxidizing agents. libretexts.orgwikipedia.orgchemistryviews.orglibretexts.org Common reagents include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. libretexts.orgchemistryviews.org The choice of oxidant allows for selective transformation without affecting other functional groups in the molecule. researchgate.net

Reduction: While the ester groups are generally resistant to reduction by mild reducing agents like sodium borohydride, stronger agents such as lithium aluminum hydride (LiAlH₄) can reduce the ester functionalities to primary alcohols. libretexts.orgchemistrysteps.comkhanacademy.org This would result in the formation of a diol and butanol. The secondary alcohol would remain unchanged under these conditions.

Transformation Reagent Resulting Functional Group
OxidationCrO₃, PCC, Swern OxidationKetone
ReductionLiAlH₄Primary Alcohols (from ester reduction)

Mechanistic Studies of Ester Linkage Hydrolysis

The hydrolysis of this compound involves the cleavage of its two ester groups: the butyl ester and the 2-hydroxymethylethyl ester. This process can be catalyzed by both acids and bases, with the reaction mechanism and rate being significantly influenced by the catalyst and the structural features of the ester itself.

The general equations for the hydrolysis are:

Acid-Catalyzed Hydrolysis:

this compound + H₂O --(H⁺)--> Butyl hydrogen maleate + 2-methoxyethanol (B45455)

this compound + H₂O --(H⁺)--> (2-hydroxymethylethyl) hydrogen maleate + Butan-1-ol

Followed by hydrolysis of the monoester to maleic acid.

Base-Catalyzed Hydrolysis (Saponification):

this compound + OH⁻ --> Butyl maleate salt + 2-methoxyethanol

this compound + OH⁻ --> (2-hydroxymethylethyl) maleate salt + Butan-1-ol

Followed by hydrolysis of the monoester salt to a maleate dianion.

Acid-Catalyzed Hydrolysis: The mechanism for acid-catalyzed hydrolysis is generally accepted as AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). khanacademy.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.orgchemistrysteps.com The rate of acid-catalyzed hydrolysis is dependent on the concentration of both the ester and the acid catalyst. stackexchange.com

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis, or saponification, is typically faster and effectively irreversible compared to acid-catalyzed hydrolysis. chemguide.co.ukucoz.com This is because the nucleophile (hydroxide ion) is more potent than water, and the carboxylic acid produced is deprotonated in the basic medium to form a carboxylate salt, which is resistant to further nucleophilic attack. researchgate.netrsc.org The mechanism is generally BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). khanacademy.org

The following interactive table provides illustrative kinetic data for the hydrolysis of similar, simple esters to demonstrate the general trends.

EsterCatalystTemperature (°C)k (M⁻¹s⁻¹)
Ethyl AcetateHCl252.5 x 10⁻⁵
Ethyl AcetateNaOH250.11
Methyl BenzoateHCl1001.3 x 10⁻⁴
Methyl BenzoateNaOH250.023

This table presents generalized data for illustrative purposes and does not represent specific experimental values for this compound.

The structure of the alcohol and acid portions of an ester significantly impacts its hydrolytic stability due to electronic and steric effects.

Substituent Effects: The presence of the electron-withdrawing hydroxyl group in the 2-hydroxymethylethyl moiety is expected to influence the hydrolysis rate. Generally, electron-withdrawing groups on the alcohol portion of an ester can increase the rate of both acid- and base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic. However, the effect is often more pronounced in base-catalyzed reactions.

Steric Hindrance: Steric hindrance around the carbonyl group can significantly decrease the rate of hydrolysis by impeding the approach of the nucleophile (water or hydroxide (B78521) ion). mdpi.com In this compound, the butyl group is bulkier than the 2-hydroxymethylethyl group. Therefore, it is anticipated that the ester linkage of the 2-hydroxymethylethyl group might be slightly more susceptible to hydrolysis under similar conditions, although the difference may not be substantial. Studies on various esters have shown that the rate of hydrolysis generally decreases with increasing bulk of the alkyl group in the order: methyl > ethyl > propyl > butyl. amelica.orgamelica.org

The cis-configuration of the maleate backbone also plays a role. The two ester groups are on the same side of the double bond, which can lead to intramolecular interactions or steric crowding that may influence the accessibility of the carbonyl centers to incoming nucleophiles.

Photochemical and Radiolytic Degradation Pathways and Mechanisms

Beyond hydrolysis, this compound can be degraded by photochemical and radiolytic processes, which involve different mechanisms and lead to a variety of degradation products.

Photochemical Degradation: Unsaturated esters like maleates can undergo photochemical reactions upon absorption of UV radiation. The carbon-carbon double bond is a chromophore that can be excited to higher energy states. nih.gov One of the primary photochemical reactions of maleic acid and its derivatives is cis-trans isomerization to the corresponding fumarate (B1241708). libretexts.org This process can be initiated by direct photolysis or through photosensitization.

Another potential photochemical degradation pathway for esters is photo-deconjugation, where the double bond migrates out of conjugation with the carbonyl group. stackexchange.comrug.nl Additionally, photodegradation can lead to the cleavage of the ester bonds, potentially through radical mechanisms initiated by the absorption of light energy. libretexts.org The presence of a hydroxyl group in the 2-hydroxymethylethyl moiety could also provide a site for photo-oxidative reactions.

Radiolytic Degradation: Radiolysis involves the degradation of a compound by ionizing radiation, such as gamma rays. The primary process in the radiolysis of aqueous solutions is the formation of reactive species from water, including the hydroxyl radical (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•). researchgate.netosti.gov These reactive species can then attack the solute molecule.

For this compound, the hydroxyl radical is expected to be a major contributor to its radiolytic degradation. The •OH radical can add to the carbon-carbon double bond, leading to the formation of radical intermediates that can undergo further reactions, including oxidation and fragmentation. osti.gov It can also abstract hydrogen atoms from the alkyl chains (butyl and 2-hydroxymethylethyl groups), initiating a cascade of radical reactions that can result in chain scission and the formation of various smaller molecules, including aldehydes, ketones, and carboxylic acids. Studies on the radiolysis of similar dicarboxylic acids have shown that decarboxylation (loss of CO₂) is a significant degradation pathway. youtube.com The ester groups themselves can be cleaved through radiolytic processes, leading to the formation of the corresponding alcohols and carboxylic acids or their radical precursors. doi.orgnih.gov

Thermal Degradation Mechanisms and Kinetics

Thermal stress can induce the decomposition of this compound, leading to the formation of various smaller molecules. The degradation process is influenced by temperature, time, and the presence of oxygen.

Identification of Thermal Decomposition Products and Volatile Organic Compounds

The thermal decomposition of esters, particularly those with unsaturated bonds like maleates, can proceed through complex pathways. Under heating, dibutyl maleate, a structural analogue, may undergo isomerization to dibutyl fumarate. atamankimya.com Further heating can lead to the breakdown of the ester functional groups and the hydrocarbon chains.

For esters containing hydroxyl groups, such as the "2-hydroxymethylethyl" moiety in the target molecule, thermal degradation can also involve dehydration and other side reactions. While specific data for this compound is not available, studies on similar plasticizers like phthalates when heated with PVC have shown the formation of the corresponding alcohol (e.g., 2-ethyl-1-hexanol from di(2-ethylhexyl) phthalate), anhydride (B1165640) (phthalic anhydride), and hydrogen phthalates. researchgate.net By analogy, the thermal decomposition of this compound could be expected to yield butanol, 2-hydroxy-1-methylethanol, maleic anhydride, and various hydrocarbon fragments as volatile organic compounds (VOCs).

Table 1: Potential Thermal Decomposition Products of this compound

Compound Name Chemical Formula Potential Origin
ButanolC₄H₁₀OCleavage of the butyl ester group
2-hydroxy-1-methylethanolC₃H₈O₂Cleavage of the hydroxymethylethyl ester group
Maleic AnhydrideC₄H₂O₃Decomposition of the maleate backbone
Dibutyl FumarateC₁₂H₂₀O₄Isomerization of dibutyl maleate
Various hydrocarbons-Fragmentation of the alkyl chains

This table is predictive and based on the degradation of analogous compounds.

Thermogravimetric Analysis and Differential Scanning Calorimetry Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the stages of mass loss. DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions and exothermic or endothermic decomposition processes.

For dibutyl maleate, a related compound, the boiling point is reported to be 280°C, and the flash point is 141°C. wikipedia.org This suggests that significant thermal decomposition would occur at temperatures above its boiling point. A study on di-n-alkyl adipates, another class of diester plasticizers, using DSC showed that melting points and enthalpies of fusion can be determined, which are important parameters for understanding the material's behavior at elevated temperatures. researchgate.net

Without experimental data for this compound, a precise TGA/DSC profile cannot be constructed. However, it is expected that the presence of the hydroxyl group might influence its thermal stability compared to simple dialkyl maleates.

Table 2: Illustrative TGA/DSC Data for a Hypothetical Maleate Ester

Parameter Value Technique Significance
Onset of Decomposition (Tonset)~250°CTGATemperature at which significant mass loss begins
Temperature at Max Decomposition Rate (Tmax)~300°CTGATemperature of the fastest decomposition stage
Residue at 600°C<5%TGAIndicates nearly complete volatilization
Glass Transition Temperature (Tg)VariableDSCIndicates a change from a rigid to a more flexible state
Melting Point (Tm)VariableDSCTemperature of solid-to-liquid phase transition
Decomposition Enthalpy (ΔHd)VariableDSCHeat released or absorbed during decomposition

This table is for illustrative purposes and does not represent actual data for this compound.

Oxidative Degradation Processes

The presence of a carbon-carbon double bond in the maleate structure makes this compound susceptible to oxidative degradation, which can be initiated by heat, light (photo-oxidation), or the presence of radical species.

Mechanisms of Autoxidation and Photo-oxidation

Autoxidation is a free-radical chain reaction that occurs in the presence of oxygen. wikipedia.org The process is generally understood to proceed through three stages: initiation, propagation, and termination.

Initiation: The formation of a free radical on the organic molecule. For an unsaturated ester, this can be initiated by the abstraction of a hydrogen atom from the alkyl chain or addition of a radical to the double bond.

Propagation: The initial radical reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species can then abstract a hydrogen atom from another ester molecule, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

Termination: The reaction is terminated when two radical species combine to form a non-radical product.

Photo-oxidation follows a similar radical mechanism but is initiated by the absorption of UV radiation. Unsaturated polyester resins are known to be unstable in the presence of ultraviolet radiation. google.com The energy from UV light can lead to the formation of free radicals, initiating the degradation process. The primary products of the autoxidation of unsaturated fatty acids and their esters are hydroperoxides, which are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. researchgate.netresearchgate.net

Role of Antioxidants and Radical Scavengers in Stability Enhancement

To mitigate oxidative degradation, antioxidants and radical scavengers are often incorporated into materials containing unsaturated esters. These additives function by interfering with the free-radical chain reaction. Antioxidants can be broadly classified into two types:

Primary Antioxidants: These are radical scavengers that donate a hydrogen atom to the peroxy radical, forming a stable hydroperoxide and a much less reactive antioxidant radical. Hindered phenols are a common class of primary antioxidants used in polymers.

Secondary Antioxidants: These compounds decompose hydroperoxides into non-radical, stable products, thus preventing them from breaking down into more reactive radicals. Organophosphites and thioesters are examples of secondary antioxidants. eccomiddleeast.com

In the context of unsaturated polyester resins, various stabilizers are employed. Hydroquinone (HQ) is effective at protecting the resin during storage at room temperature. turkchem.net Mono-Tert-Butylhydroquinone (MTBHQ) is used as a storage inhibitor and also as a stabilizer during the synthesis of highly reactive unsaturated polyesters. turkchem.net For protection against photo-oxidation, UV absorbers such as benzotriazoles are used. 3vsigmausa.com These compounds absorb harmful UV radiation and dissipate it as heat, preventing the initiation of radical chain reactions. 3vsigmausa.com

Hydrolytic Degradation under Varied Environmental Conditions

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by both acids and bases. epa.gov The rate of hydrolysis is significantly influenced by pH and temperature.

The hydrolysis of esters is generally accepted to be dependent on pH. researchgate.net Under alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is a bimolecular reaction and results in the formation of a carboxylate salt and an alcohol. epa.gov The consumption of hydroxide ions during this process leads to a decrease in pH. stackexchange.com

Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

The rate of ester hydrolysis generally increases with temperature. However, at high temperatures, the effect of pH can become more complex. For some esters in high-temperature water, the reaction order with respect to H+ has been found to be less than one, suggesting that water itself can act as a proton donor, and the hydrolysis is not solely dependent on the concentration of H+ ions. psu.edu

Advanced Analytical Methodologies for the Characterization and Quantification of Butyl 2 Hydroxymethylethyl Maleate

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating "Butyl 2-hydroxymethylethyl maleate" from complex matrices, assessing its purity, and quantifying its presence. These techniques are also vital for identifying and monitoring potential degradation products or residual starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a molecule like "Butyl 2-hydroxymethylethyl maleate (B1232345)," which may have limited volatility, derivatization is often required to increase its vapor pressure and improve its chromatographic behavior. This process involves chemically modifying the molecule, typically by converting the hydroxyl group into a more volatile silyl (B83357) ether, for instance.

Once derivatized, GC-MS analysis allows for the separation of the target analyte from other volatile impurities. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique mass spectrum, or "fingerprint," for each compound, enabling its identification. This technique is particularly useful for creating a detailed impurity profile, identifying residual reactants from synthesis, or detecting byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Degradation Products

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like "this compound." It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

HPLC is extensively used for determining the purity of "this compound" by separating it from non-volatile impurities and degradation products. By using appropriate calibration standards, HPLC can also provide precise and accurate quantification of the compound. Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of the analyte and the impurities. The choice of detector, commonly a UV-Vis detector for compounds with a chromophore or a refractive index detector for universal detection, is critical for achieving the desired sensitivity and selectivity.

Gel Permeation Chromatography (GPC) for Oligomeric and Polymeric Forms

In instances where "this compound" might undergo polymerization or form oligomers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the analytical method of choice. GPC separates molecules based on their hydrodynamic volume or size in solution.

The sample is passed through a column packed with porous gel particles. Larger molecules, such as polymers and high-molecular-weight oligomers, cannot enter the pores and thus elute more quickly. Smaller molecules, like the monomeric form of "this compound," can penetrate the pores to varying extents, resulting in a longer retention time. This technique is invaluable for determining the molecular weight distribution of any polymeric species present and for quantifying the amount of residual monomer.

Spectroscopic Methods for Structural Elucidation and Functional Group Analysis

Spectroscopic techniques are fundamental for the definitive identification and structural characterization of "this compound." These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum reveal the number of different types of protons, their neighboring atoms, and their relative abundance. Similarly, a ¹³C NMR spectrum indicates the number of different carbon environments. Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, allowing for the complete and precise assignment of the molecular structure of "this compound."

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present.

An IR spectrum is obtained by measuring the absorption of infrared radiation at different frequencies by the molecule. Key functional groups in "this compound," such as the hydroxyl (-OH), ester carbonyl (C=O), and carbon-carbon double bond (C=C) of the maleate moiety, will exhibit characteristic absorption bands. For example, the O-H stretch will appear as a broad band, while the C=O stretch will be a sharp, intense peak.

Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. It provides information about vibrational, rotational, and other low-frequency modes in a molecule. Raman is particularly sensitive to non-polar bonds and can provide a complementary vibrational fingerprint to IR spectroscopy, aiding in the confirmation of the molecular structure.

Table of Compounds Mentioned

Compound Name
This compound
1-O-butyl 4-O-(3-hydroxypropyl) but-2-enedioate
2-Butenedioic acid(2Z)-, monobutyl ester, ester with 1,2-propanediol (1:1) (9CI)

Interactive Data Table: Expected Spectroscopic Data for this compound

Analytical TechniqueParameterExpected ObservationInferred Structural Feature
¹H NMR Chemical Shift (δ)~ 6.2-6.4 ppmProtons on the C=C double bond of the maleate
Chemical Shift (δ)~ 4.1-4.3 ppmMethylene protons (-CH₂-) adjacent to the ester oxygen
Chemical Shift (δ)~ 3.5-4.0 ppmProtons on the carbon bearing the hydroxyl group (-CH-OH) and adjacent methoxy (B1213986) protons
Chemical Shift (δ)~ 0.9 ppmMethyl protons (-CH₃) of the butyl group
¹³C NMR Chemical Shift (δ)~ 165-170 ppmCarbonyl carbons (C=O) of the ester groups
Chemical Shift (δ)~ 130-135 ppmCarbons of the C=C double bond
Chemical Shift (δ)~ 60-70 ppmCarbons bonded to oxygen (ester and alcohol)
IR Spectroscopy Wavenumber (cm⁻¹)~ 3500-3200 (broad)O-H stretch of the hydroxyl group
Wavenumber (cm⁻¹)~ 1725-1700 (strong)C=O stretch of the ester groups
Wavenumber (cm⁻¹)~ 1640-1620C=C stretch of the maleate
Wavenumber (cm⁻¹)~ 1200-1000C-O stretch of the ester and alcohol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for detecting and quantifying compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis spectrum. The maleate functional group in this compound, with its carbon-carbon double bond conjugated to a carbonyl group, acts as a chromophore.

A UV-Vis spectral analysis of this compound would be expected to reveal a maximum absorption wavelength (λmax) characteristic of this α,β-unsaturated ester system. By measuring the absorbance at this λmax, the concentration of the compound in a solution can be determined using the Beer-Lambert law.

Hypothetical UV-Vis Spectral Data for this compound:

ParameterHypothetical Value
Solvent Acetonitrile
λmax ~210 nm
Molar Absorptivity (ε) ~10,000 L mol⁻¹ cm⁻¹

This non-destructive technique is particularly useful for rapid, routine quantification and for monitoring the progress of reactions involving the maleate moiety.

Electrochemical and Hyphenated Techniques for Comprehensive Analysis

For a more detailed and sensitive analysis, electrochemical and hyphenated techniques are indispensable.

Advanced Electrochemical Methods for Reactivity and Concentration Determination

Electrochemical methods can provide insights into the redox properties of this compound. The double bond in the maleate structure is susceptible to electrochemical reduction. Techniques like cyclic voltammetry could be employed to study this reduction process, providing information on the compound's reactivity and for the development of sensitive quantitative methods.

Hypothetical Cyclic Voltammetry Parameters for this compound:

ParameterHypothetical Value/Condition
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile
Scan Rate 100 mV/s
Reduction Potential ~ -1.5 V vs. Ag/AgCl

LC-MS/MS and GC-MS/MS for Trace Analysis and Complex Mixture Characterization

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry, are essential for trace analysis and the characterization of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound. After separation on a liquid chromatography column (e.g., a C18 reversed-phase column), the compound would be ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For GC-MS/MS analysis, this compound might require derivatization to increase its volatility and thermal stability, for instance, by silylating the hydroxyl group. Following separation on a GC column, the analyte would be ionized (typically by electron ionization - EI) and detected. GC-MS/MS also offers excellent selectivity and sensitivity for trace-level quantification.

Hypothetical Mass Spectrometry Transitions for this compound:

TechniquePrecursor Ion (m/z)Product Ion (m/z)
LC-MS/MS (ESI+) [M+Na]⁺Specific fragment ion
GC-MS/MS (EI) Molecular ion or characteristic fragmentSecondary fragment ion

Quantitative Analytical Strategies and Method Validation

The development of a reliable quantitative method requires a rigorous validation process to ensure its performance.

Development of Robust Calibration Models

A robust calibration model is fundamental for accurate quantification. This is typically achieved by preparing a series of calibration standards of known concentrations of this compound in a relevant matrix. The response of the analytical instrument is then plotted against the concentration, and a calibration curve is generated using a suitable regression model (e.g., linear regression).

Hypothetical Calibration Curve Data for LC-MS/MS Analysis:

Concentration (ng/mL)Instrument Response (Peak Area)
15,000
525,000
1050,000
50250,000
100500,000

The quality of the calibration model is assessed by the coefficient of determination (R²), which should ideally be close to 1.

Precision, Accuracy, and Limit of Detection/Quantification Studies

Method validation studies are performed to demonstrate the reliability of the analytical method.

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD).

Accuracy is the closeness of the measured value to the true value and is often assessed through recovery studies in spiked samples.

Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Hypothetical Method Validation Parameters for this compound Analysis:

ParameterHypothetical Value
Precision (RSD) < 15%
Accuracy (Recovery) 85-115%
LOD 0.5 ng/mL
LOQ 1.5 ng/mL

These validation parameters ensure that the analytical method is fit for its intended purpose, providing reliable and reproducible results for the quantification of this compound.

Theoretical and Computational Chemistry Studies of Butyl 2 Hydroxymethylethyl Maleate

Molecular Structure, Conformation, and Isomerism Analysis

The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. For a flexible molecule like Butyl 2-hydroxymethylethyl maleate (B1232345), which contains several rotatable single bonds, a multitude of conformations (spatial arrangements) are possible. Computational chemistry provides the tools to explore these possibilities systematically.

Butyl 2-hydroxymethylethyl maleate possesses significant conformational freedom due to the rotation around several single bonds, including those in the butyl and 2-hydroxymethylethyl ester side chains. A computational conformational analysis would map the potential energy surface of the molecule by systematically rotating these key bonds. The goal is to identify the lowest energy conformations (global and local minima), which represent the most stable and thus most probable shapes of the molecule.

From a stereochemical perspective, this compound has two key features:

Geometric Isomerism: The core of the molecule is a maleate, which is the cis isomer of a butenedioate (B8557255) structure. The alternative trans isomer is known as fumarate (B1241708). Computational studies can quantify the energy difference between these isomers, which is typically substantial, confirming the higher stability of the fumarate form in many cases, although the cis form is locked in by the synthesis of the maleate.

Chirality: The "2-hydroxymethylethyl" group, assuming it is derived from 1,2-propanediol, contains a chiral center at the second carbon atom. This gives rise to two non-superimposable mirror-image isomers: (R)-Butyl 2-hydroxymethylethyl maleate and (S)-Butyl 2-hydroxymethylethyl maleate. These enantiomers would have identical conformational energy landscapes in a non-chiral environment but could interact differently with other chiral molecules.

An illustrative table of the key dihedral angles that would be investigated in a conformational search is presented below.

Dihedral AngleDescription of Bond RotationExpected Impact on Conformation
O=C-C=CRotation around the ester-alkene bondInfluences the orientation of the ester group relative to the double bond
C-O-C-C (Butyl)Rotation within the butyl ester chainDetermines the folding and extension of the butyl group
C-O-C-C (Hydroxy)Rotation within the 2-hydroxymethylethyl chainAffects the position of the hydroxyl group
H-O-C-CRotation of the hydroxyl groupCritical for determining intramolecular hydrogen bonding possibilities

This table is illustrative, showing the types of parameters a computational study would analyze.

The presence of both a hydrogen bond donor (the hydroxyl group, -OH) and hydrogen bond acceptors (the two carbonyl oxygens, C=O) within the same molecule creates the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydroxyl proton and one of the carbonyl oxygens, creating a cyclic-like conformation.

Computational methods can:

Identify: Pinpoint the most stable conformers that feature such hydrogen bonds.

Quantify: Calculate the strength of these bonds in terms of energy (kcal/mol).

Characterize: Analyze the geometric parameters of the bond (e.g., the H···O distance and the O-H···O angle).

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic distribution within the molecule, providing deep insights into its reactivity and interaction potential.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons. Regions of the molecule where the HOMO is localized are susceptible to attack by electrophiles.

LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons. Regions where the LUMO is localized are susceptible to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, a typical FMO analysis performed using Density Functional Theory (DFT) would likely show that the HOMO is primarily localized on the electron-rich carbon-carbon double bond of the maleate moiety. In contrast, the LUMO would be expected to be localized on the electron-deficient carbonyl carbons. This suggests the double bond is the primary site for electrophilic attack and radical addition, which is crucial for polymerization reactions.

ParameterIllustrative Value (eV)Implication for Reactivity
E(HOMO)-7.5Indicates electron-donating capability, site for electrophilic attack.
E(LUMO)-1.2Indicates electron-accepting capability, site for nucleophilic attack.
HOMO-LUMO Gap6.3A relatively large gap suggests good kinetic stability under certain conditions.

This table contains hypothetical data for illustrative purposes to demonstrate the output of an FMO analysis.

An Electrostatic Potential Surface (EPS or MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is color-coded to show electron-rich and electron-poor regions, which are key to understanding non-covalent interactions.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These are typically found around electronegative atoms like oxygen and are sites for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas with low electron density (electron-poor). These are typically found around hydrogen atoms, especially the one in the hydroxyl group.

For this compound, an EPS map would clearly show strong negative potentials around the carbonyl and hydroxyl oxygens. A distinct positive potential would be seen on the hydrogen of the hydroxyl group. This visualization is invaluable for predicting how the molecule will interact with other molecules, including solvents, catalysts, or other monomers. It can predict sites for hydrogen bonding, solvation effects, and the initial stages of a chemical reaction. scispace.commdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathway of a chemical reaction, known as the reaction mechanism. mdpi.comnih.gov By calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them, chemists can understand why a reaction proceeds in a certain way and at a certain rate.

A key application for this compound would be the computational study of its polymerization. This molecule can undergo radical polymerization via its reactive C=C double bond. A computational study could model this process in detail:

Initiation: Modeling the formation of the initial radical.

Propagation: Calculating the transition state and activation energy for the addition of a radical to a monomer molecule. This is the key step that determines the rate of polymer growth. The study could compare the activation barriers for the radical attacking either carbon of the double bond to explain the regioselectivity of the polymerization.

Termination: Modeling the reaction between two radical chains.

Reaction CoordinateIllustrative Relative Energy (kcal/mol)Description
Reactants (Radical + Monomer)0.0Starting point of the propagation step.
Transition State+8.5The energy barrier (activation energy) for the C-C bond formation.
Product (Elongated Radical)-19.0The energy released in the propagation step (exothermic).

This table provides an illustrative energy profile for a single, hypothetical reaction step.

Density Functional Theory (DFT) Applications to Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules and elucidate reaction mechanisms. mdpi.comresearchgate.net For this compound, DFT calculations can be applied to explore various potential reaction pathways, such as hydrolysis, esterification, and isomerization.

Studies on similar molecules, like dialkyl maleates and other esters, demonstrate that DFT can accurately model the geometries of reactants, transition states, and products. rsc.orgresearchgate.net For instance, the acid-catalyzed hydrolysis of an ester, a common reaction, can be mechanistically detailed using DFT to map the potential energy surface. researchgate.netresearchgate.net This involves identifying the key intermediates and calculating the activation energy barriers for each step. acs.org A plausible reaction, the isomerization of the maleate moiety to the more stable fumarate, has been shown in computational studies of dialkyl maleates to proceed through a catalyzed addition-elimination mechanism. researchgate.net

DFT calculations would allow for the prediction of reaction energetics, providing a quantitative measure of reaction feasibility. The table below illustrates hypothetical activation energies for key reaction pathways of this compound, based on typical values for similar ester reactions studied computationally.

Reaction PathwayCatalyst/ConditionPredicted Activation Energy (kcal/mol)Description
Cis-Trans Isomerization (Maleate to Fumarate)Amine-catalyzed15-25Conversion of the cis-isomer (maleate) to the more stable trans-isomer (fumarate).
Acid-Catalyzed Hydrolysis (Butyl Ester)H₃O⁺20-30Cleavage of the butyl ester bond to form the corresponding carboxylic acid and butanol.
Base-Catalyzed Hydrolysis (Butyl Ester)OH⁻15-20Saponification of the butyl ester group, typically faster than acid-catalyzed hydrolysis.
TransesterificationAcid or Base Catalyst25-35Exchange of the butyl or 2-hydroxymethylethyl group with another alcohol.

These predicted values are essential for understanding the compound's stability and reactivity under different chemical conditions.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering a detailed picture of conformational changes and intermolecular interactions. acs.orgnih.gov For this compound, MD simulations can reveal how the molecule behaves in various solvents and its potential for aggregation.

Simulations of esters in aqueous and organic solvents have shown that the solvent environment significantly influences molecular conformation and dynamics. acs.orgrsc.org MD studies on this compound would likely focus on:

Conformational Analysis: The flexible butyl and hydroxymethylethyl chains can adopt numerous conformations. MD simulations can identify the most populated conformational states and the energy barriers between them.

Solvation Structure: The simulations can detail the arrangement of solvent molecules around the polar (ester, hydroxyl) and non-polar (alkyl chains) regions of the molecule. In aqueous solutions, water molecules are expected to form hydrogen bonds with the hydroxyl and carbonyl groups. rsc.orgmdpi.com

Aggregation Behavior: In aqueous environments, the hydrophobic alkyl chains may drive the self-assembly of molecules into micelles or other aggregates. nih.gov MD simulations can predict the critical aggregation concentration and the structure of these aggregates.

The following table presents hypothetical data that could be obtained from MD simulations of this compound in different solvents.

SolventRadius of Gyration (Å)Solvent Accessible Surface Area (SASA) (Ų)Diffusion Coefficient (10⁻⁵ cm²/s)
Water4.5 - 5.5350 - 4001.0 - 1.5
Ethanol4.8 - 5.8380 - 4301.2 - 1.8
Hexane5.0 - 6.0400 - 4502.5 - 3.5

These parameters provide quantitative insights into the molecule's size, shape, and mobility in different chemical environments.

In Silico Modeling for Structure-Reactivity and Structure-Property Relationships

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are invaluable for predicting the biological activity and physicochemical properties of chemicals based on their molecular structure. researchgate.netnih.gov

Prediction of Chemical Reactivity and Stability Parameters

The reactivity and stability of this compound can be predicted using QSAR/QSPR models. These models correlate molecular descriptors with experimental data, such as reaction rate constants. nih.gov For esters, key descriptors often include electronic parameters, steric factors, and lipophilicity. researchgate.netyoutube.com

Electronic Descriptors: Parameters like the Hammett constant or calculated atomic charges can predict susceptibility to nucleophilic or electrophilic attack. For instance, the partial charge on the carbonyl carbon of the ester groups is a key indicator of reactivity towards hydrolysis. nih.gov

Steric Descriptors: The size and shape of the butyl and hydroxymethylethyl groups will influence the rate of reactions. Steric hindrance can slow down reactions at the ester functional groups.

Lipophilicity (log P): This descriptor is crucial for understanding the compound's partitioning between aqueous and organic phases, which affects its bioavailability and transport properties.

The table below lists important molecular descriptors and their expected influence on the reactivity of this compound, based on established QSAR principles for esters. u-tokyo.ac.jpnih.gov

DescriptorPredicted Influence on Hydrolytic StabilityRationale
Partial Charge on Carbonyl CarbonDecreaseA more positive charge increases susceptibility to nucleophilic attack by water.
Steric Hindrance around Ester GroupIncreaseBulky groups physically block the approach of a nucleophile to the reaction center.
Log P (Octanol-Water Partition Coefficient)IncreaseHigher lipophilicity reduces solubility in water, thereby decreasing the rate of hydrolysis in aqueous media.
HOMO-LUMO GapIncreaseA larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher kinetic stability. u-tokyo.ac.jp

Solvation Models and Prediction of Interaction with Solvents

Solvation models are essential for predicting how a solvent will affect the properties and reactivity of a solute. nih.govmit.edu These models can be broadly categorized as explicit, where individual solvent molecules are simulated, or implicit, where the solvent is treated as a continuum. wikipedia.org

For this compound, implicit solvation models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) or the Generalized Born with surface area (GB/SA) model could be used to efficiently calculate solvation free energies in a wide range of solvents. wikipedia.orgresearchgate.net These calculations help in predicting solubility and understanding solvent effects on reaction kinetics. nih.gov

The interaction with solvents is dictated by the molecule's different functional groups. The ester and hydroxyl groups will interact favorably with polar, protic solvents through hydrogen bonding and dipole-dipole interactions. The butyl group and the ethylene (B1197577) backbone will have favorable van der Waals interactions with nonpolar solvents. rsc.org

The following table provides hypothetical solvation free energies for this compound in various solvents, illustrating its predicted solubility behavior.

SolventDielectric ConstantPredicted Solvation Free Energy (kcal/mol)Primary Interactions
Water78.4-5 to -8Hydrogen bonding with hydroxyl and ester groups.
Ethanol24.5-7 to -10Hydrogen bonding and dipole-dipole interactions.
Acetone20.7-6 to -9Dipole-dipole interactions.
Hexane1.9-3 to -5Van der Waals (dispersive) interactions with alkyl chains.

Polymer Chemistry and Material Science Applications of Butyl 2 Hydroxymethylethyl Maleate

Monomer Design and Polymerization Kinetics

The molecular architecture of Butyl 2-hydroxymethylethyl maleate (B1232345), featuring a butyl group, a hydroxyl group, and a maleate double bond, is central to its function in polymer synthesis. This design allows it to be incorporated into polymer chains, imparting specific functionalities that influence the final material's properties.

Homopolymerization Characteristics

While maleate esters can undergo free-radical polymerization, they generally exhibit a low tendency for homopolymerization. This is attributed to the steric hindrance around the 1,2-disubstituted double bond, which makes it less reactive towards its own radicals compared to monosubstituted vinyl monomers. As a result, the homopolymerization of Butyl 2-hydroxymethylethyl maleate is not a common route for producing high molecular weight polymers. The primary utility of this monomer is realized in copolymerization systems.

Copolymerization with Vinyl Monomers (e.g., Styrene (B11656), Acrylates, Other Maleates)

This compound readily copolymerizes with a variety of electron-donating vinyl monomers, such as styrene and acrylates, via free-radical polymerization. In these reactions, the maleate monomer often acts as an electron-acceptor, leading to the formation of alternating or statistically random copolymers.

The copolymerization of maleates with vinyl ethers is another area of interest, as these systems can form donor-acceptor complexes that facilitate polymerization. cmu.edu The resulting copolymers often exhibit a high degree of alternation. Copolymers of this compound with monomers like styrene can yield materials with a combination of properties derived from both monomer units, such as improved thermal stability and specific solubility characteristics. scirp.orgchemicalbook.com For example, the incorporation of butyl acrylate (B77674) into a copolymer can enhance hydrophilicity. ikm.org.my

Below is an illustrative table of reactivity ratios for related comonomer pairs, which helps in understanding the copolymerization behavior.

Monomer 1 (M1)Monomer 2 (M2)r1r2System Characteristics
StyreneMaleic Anhydride (B1165640)~0.02~0Strong tendency for alternation
Methyl MethacrylateStyrene~0.46~0.52Formation of random copolymers
Butyl Acrylate2-Hydroxyethyl Acrylate--Hydrogen bonding influences reactivity

Note: This table is illustrative and based on general knowledge of related systems. Specific reactivity ratios for this compound would require experimental determination.

Investigation of Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer architecture, including molecular weight, polydispersity, and block copolymer synthesis. mdpi.comresearchgate.net While the direct application of these techniques to this compound is not extensively documented, the principles can be extrapolated from similar monomer systems. For instance, ATRP has been successfully used for the polymerization of acrylates and methacrylates, including functional monomers containing hydroxyl groups. mdpi.comresearchgate.net

The synthesis of block copolymers using ATRP allows for the creation of well-defined structures, such as diblock or triblock copolymers, where one of the blocks could potentially be derived from this compound. This would enable the production of amphiphilic block copolymers with both hydrophobic (from the butyl group) and hydrophilic (from the hydroxyl group and maleate ester) segments, which could have applications in areas like self-assembly and drug delivery. researchgate.net

Role as a Reactive Diluent and Crosslinking Agent in Polymer Networks

The dual functionality of this compound, with its polymerizable double bond and reactive hydroxyl group, makes it a valuable component in the formulation of crosslinked polymer networks. ontosight.ai

Formation of Crosslinked Polymeric Structures and Network Density

As a reactive diluent, this compound can be used to reduce the viscosity of resin formulations, improving their processability before curing. During the curing process, which can be initiated by heat or UV radiation, the maleate double bond copolymerizes with other monomers in the system, incorporating it into the polymer backbone.

The hydroxyl group provides a site for subsequent crosslinking reactions. For example, it can react with isocyanates to form urethane (B1682113) linkages or with carboxylic acids or anhydrides to form ester crosslinks. This allows for a two-stage curing process, where the initial polymerization is followed by a post-curing step to introduce crosslinks.

The density of the resulting crosslinked network can be controlled by the concentration of this compound in the initial formulation. A higher concentration of the monomer leads to a higher density of hydroxyl groups and, consequently, a higher crosslink density in the final material. The nature of the crosslinking agent used also plays a crucial role in determining the network structure and properties. scielo.org.mxnih.gov Studies on similar systems using different diacrylate crosslinkers have shown that the length and flexibility of the crosslinker chain significantly affect the swelling behavior and flexibility of the resulting network. scielo.org.mx

Impact on Mechanical Properties and Thermal Stability of Polymer Composites

The introduction of crosslinks via this compound has a profound impact on the mechanical and thermal properties of the resulting polymer composites. Crosslinking restricts the mobility of polymer chains, which generally leads to an increase in the material's glass transition temperature (Tg), modulus, and hardness. mdpi.com

The increased network density can enhance the material's resistance to solvents and chemical attack. However, it can also lead to increased brittleness if not properly controlled. The balance between stiffness and toughness can be tailored by adjusting the crosslink density and the chemical structure of the comonomers and crosslinkers used.

The table below summarizes the expected impact of increasing the concentration of this compound on the properties of a hypothetical polymer composite.

PropertyImpact of Increasing Monomer ConcentrationRationale
Glass Transition Temperature (Tg) IncreaseIncreased crosslink density restricts chain mobility.
Tensile Modulus IncreaseA more rigid network structure is formed.
Hardness IncreaseIncreased resistance to surface indentation.
Solvent Resistance IncreaseThe crosslinked network is less susceptible to swelling and dissolution.
Toughness Decrease (potentially)High crosslink density can lead to brittleness.
Thermal Stability IncreaseHigher energy is required to break down the crosslinked network.

Despite a comprehensive search for scientific literature and technical data, there is insufficient public information available on the chemical compound “this compound” to generate a detailed and scientifically accurate article that adheres to the provided outline.

The search yielded general statements about its potential use in plastics, adhesives, and coatings, but lacked the specific research findings, data tables, and in-depth analysis required for the requested sections and subsections. Specifically, no detailed information was found regarding its:

Plasticizer functionality and compatibility in PVC: There is no available data on its performance as a plasticizer, its compatibility with PVC matrices, or comparative studies with other common plasticizers.

Thermal stabilization mechanisms in PVC: The search did not provide any information on how this specific compound might contribute to the thermal stability of PVC or the mechanisms involved.

Processing aid characteristics: There is no information on its effect on the flow rheology of polymer melts.

Copolymer synthesis and applications: No research papers or patents were found detailing the synthesis of copolymers incorporating this compound and the resulting properties or applications.

Formulations in coatings, adhesives, and resins: While its use in these areas is mentioned in a general sense, no specific formulations, performance data, or detailed research findings are publicly accessible.

Therefore, it is not possible to construct the requested article with the required level of detail, scientific accuracy, and adherence to the strict outline provided. The available information is too generic and lacks the specific scientific evidence needed to address the user's request.

Mechanistic Studies of Biological Interactions of Butyl 2 Hydroxymethylethyl Maleate Non Clinical Focus

Enzymatic Hydrolysis and Biotransformation Pathways

Given the chemical structure of Butyl 2-hydroxymethylethyl maleate (B1232345), which contains two ester linkages, it is anticipated that the primary route of metabolism would involve enzymatic hydrolysis.

The hydrolysis of the ester bonds in Butyl 2-hydroxymethylethyl maleate would likely be catalyzed by various non-specific esterases present in the body, such as carboxylesterases. These enzymes are abundant in the liver, plasma, and other tissues and are responsible for the metabolism of a wide range of xenobiotics containing ester functional groups. The rate and extent of hydrolysis would depend on the substrate specificity of the particular esterases involved. Factors such as the steric hindrance around the ester groups could influence which ester bond is preferentially cleaved.

Following initial hydrolysis, the resulting metabolites would be further processed by other biotransforming enzymes. For instance, the alcohol moieties would likely undergo oxidation catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases.

The complete enzymatic hydrolysis of this compound would be expected to yield three primary metabolites:

Maleic Acid: A dicarboxylic acid that can be further metabolized through the citric acid cycle.

Butanol: A primary alcohol that is readily oxidized to butyraldehyde (B50154) and then to butyric acid. Butyric acid can then enter fatty acid metabolism pathways.

Propylene Glycol (1-hydroxy-2-propanol): A diol that is metabolized to lactic acid and pyruvic acid, which are then incorporated into central metabolic pathways.

The initial hydrolysis could also proceed in a stepwise manner, leading to the formation of intermediate monoester metabolites.

Hypothetical Metabolites of this compound

Precursor Compound Metabolite
This compound Maleic Acid
This compound Butanol

Molecular Interactions with Biological Macromolecules

The potential for this compound and its metabolites to interact with biological macromolecules is a key aspect of its hypothetical toxicological profile.

In the absence of experimental data, it is hypothesized that the parent compound, being an electrophilic α,β-unsaturated carbonyl compound (due to the maleate group), could potentially interact with nucleophilic residues on proteins and nucleic acids. This could occur through Michael addition reactions with sulfhydryl groups of cysteine residues or amino groups of lysine (B10760008) and histidine residues in proteins. However, the reactivity would be influenced by steric factors and the electronic properties of the molecule.

Its metabolites, such as the aldehydes formed from alcohol oxidation, are also reactive and could form adducts with proteins and DNA.

The covalent modification of proteins by this compound or its reactive metabolites could lead to alterations in their three-dimensional structure. Such conformational changes can result in enzyme inhibition, disruption of protein-protein interactions, or altered signaling pathways. The extent of these effects would depend on the specific protein targeted and the site of modification.

Investigation of Molecular Mechanisms in In Vitro Biological Systems

To investigate the molecular mechanisms of a compound like this compound, a variety of in vitro systems would be employed. Cell-based assays using relevant cell lines (e.g., hepatocytes for metabolism studies) would be crucial. These studies would aim to assess cytotoxicity, induction of oxidative stress, and activation of specific cellular signaling pathways.

Techniques such as transcriptomics and proteomics could provide a global view of the cellular response to exposure, identifying changes in gene and protein expression that could point to specific mechanisms of action.

Modulatory Effects on Enzyme Activity

At present, there is a lack of specific studies detailing the direct modulatory effects of this compound on enzyme activity. However, the inherent reactivity of the maleate moiety suggests potential interactions. The electrophilic double bond in the maleate structure could potentially interact with nucleophilic residues, such as cysteine or histidine, within the active sites of certain enzymes. This interaction could lead to covalent modification and subsequent inhibition or modulation of enzyme function. For instance, maleimides, which share a similar reactive double bond, are well-known inhibitors of cysteine proteases.

Influence on Cellular Pathways at a Mechanistic Level

Detailed investigations into the influence of this compound on specific cellular pathways, including uptake and efflux mechanisms, have not been extensively reported in publicly accessible literature. The cellular uptake of a small molecule like this compound would likely be governed by its physicochemical properties, such as its lipophilicity and size. Passive diffusion across the cell membrane is a possible route of entry.

Efflux from the cell could potentially be mediated by ATP-binding cassette (ABC) transporters, which are a large family of membrane proteins responsible for the extrusion of a wide variety of xenobiotics. However, without specific experimental data, the substrate specificity of any particular efflux pump for this compound remains speculative.

Rational Design of this compound Derivatives for Mechanistic Biological Probes

The development of derivatives of this compound as biological probes would be a valuable strategy to elucidate its mechanism of action and identify its molecular targets.

Exploration of Structure-Activity Relationships for Molecular Targets

To understand the interaction of this compound with biological systems, a systematic exploration of its structure-activity relationship (SAR) would be necessary. This would involve synthesizing a series of analogs and assessing their biological activity. Key modifications could include altering the butyl and 2-hydroxymethylethyl ester groups to modulate lipophilicity and steric hindrance, which could in turn affect cellular uptake and target binding. The reactivity of the maleate double bond could also be tuned by introducing electron-withdrawing or electron-donating groups.

Table 1: Proposed Modifications for Structure-Activity Relationship Studies

Position of Modification Type of Modification Rationale
Butyl Ester ChainVarying alkyl chain length (e.g., methyl, ethyl, propyl)To investigate the effect of lipophilicity on cellular uptake and target engagement.
2-hydroxymethylethyl EsterIntroduction of different functional groups (e.g., fluoro, cyano)To probe electronic effects on the reactivity of the maleate moiety.
Maleate Double BondIsomerization to the corresponding fumarate (B1241708)To assess the importance of the cis-geometry of the double bond for biological activity.

Synthesis of Bioconjugates for Mechanistic Elucidation

The synthesis of bioconjugates of this compound would be a powerful approach for target identification and mechanistic studies. This would involve attaching a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photoaffinity label, to the core structure. The hydroxyl group on the 2-hydroxymethylethyl moiety provides a convenient handle for such modifications without significantly altering the reactive maleate core.

Table 2: Potential Bioconjugate Probes and Their Applications

Type of Bioconjugate Attached Tag Application
Fluorescent ProbeFluorescein, RhodamineVisualization of subcellular localization and target binding via fluorescence microscopy.
Affinity ProbeBiotinIdentification of binding partners through affinity purification followed by mass spectrometry.
Photoaffinity ProbeBenzophenone, Aryl azideCovalent cross-linking to target proteins upon photoactivation for target identification.

The chemical structure of this compound is characterized by a maleate backbone esterified with butanol and 2-hydroxymethylethanol. ontosight.ai

Q & A

Q. What novel applications exist for this compound in stimuli-responsive materials?

  • Methodological Answer : Explore its use in pH-sensitive hydrogels for drug delivery by grafting onto chitosan networks. Characterize swelling ratios under physiological pH (7.4) vs. acidic conditions (5.0) and correlate with maleate ester hydrolysis rates. Reference anti-swelling hydrogel designs using HEMA and BA copolymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.